molecular formula C7H8F2N2S B12851788 4-[(Difluoromethyl)thio]benzene-1,2-diamine

4-[(Difluoromethyl)thio]benzene-1,2-diamine

Cat. No.: B12851788
M. Wt: 190.22 g/mol
InChI Key: JGKKUALNXIAHFO-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)thio]benzene-1,2-diamine is a substituted benzene-1,2-diamine (o-phenylenediamine) featuring a difluoromethylthio group. With the molecular formula C7H8F2N2S, this compound is primarily valued in research as a versatile building block for synthesizing nitrogen-containing heterocycles . Researchers utilize this diamine in condensation reactions with carbonyl compounds, such as aldehydes and diketones, to access complex molecular structures like benzimidazoles and quinoxalines . These scaffolds are prevalent in the development of various pharmaceuticals and agrochemicals . The difluoromethylthio (SCF2H) moiety is a subject of interest in medicinal and agricultural chemistry, as its introduction into molecules can influence their electronic properties, metabolic stability, and lipophilicity, thereby modulating their biological activity . The compound must be handled with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8F2N2S

Molecular Weight

190.22 g/mol

IUPAC Name

4-(difluoromethylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C7H8F2N2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2

InChI Key

JGKKUALNXIAHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)N)N

Origin of Product

United States

Preparation Methods

Introduction of Difluoromethylthio Group via Nucleophilic Substitution

One common method is the nucleophilic substitution of an appropriate leaving group on the aromatic ring by a difluoromethylthiolate species. This can be achieved by:

  • Generating difluoromethylthiolate anion (SCF2H^−) in situ from reagents such as difluoromethyl iodide or difluoromethyl triflate in the presence of a suitable base.
  • Reacting this nucleophile with a halogenated benzene-1,2-diamine precursor (e.g., 4-chloro- or 4-bromo-benzene-1,2-diamine).

This method requires careful control of reaction conditions to avoid side reactions such as over-fluorination or amino group modification.

Electrophilic Difluoromethylthiolation

Recent advances have introduced electrophilic difluoromethylthiolating reagents, such as (benzenesulfonyl)difluoromethylsulfones, which can transfer the SCF2H group to nucleophilic aromatic substrates under transition-metal-free conditions. The process involves:

  • Generating organothiocyanates or thiol intermediates from the aromatic diamine.
  • Reacting these intermediates with electrophilic difluoromethylthiolating agents to form the desired difluoromethylthio-substituted product.

This approach offers mild reaction conditions and good functional group tolerance.

Stepwise Synthesis Example

A plausible synthetic route based on literature and commercial synthesis data is:

Step Reaction Description Reagents/Conditions Notes
1 Protection of amino groups (optional) Boc or other protecting groups To prevent side reactions during fluorination
2 Halogenation at 4-position NBS or NCS in suitable solvent Introduces leaving group for substitution
3 Generation of difluoromethylthiolate anion Difluoromethyl iodide + base (e.g., NaH) In situ generation
4 Nucleophilic substitution Reaction of halogenated intermediate with SCF2H^− Mild temperature, inert atmosphere
5 Deprotection of amino groups (if protected) Acidic or basic conditions Restores free amines
6 Purification Column chromatography or recrystallization To isolate pure 4-[(Difluoromethyl)thio]benzene-1,2-diamine

Alternative Synthetic Routes

  • Diazotization and Thiolation: Diazotization of amino groups followed by substitution with difluoromethylthiolating agents can be used to introduce the SCF2H group, although this is less common due to potential instability of diazonium salts in the presence of fluorinated reagents.
  • Late-stage Difluoromethylation: Emerging methods allow late-stage introduction of difluoromethylthio groups onto complex molecules, which could be adapted for benzene-1,2-diamine derivatives using transition-metal catalysis or radical-mediated processes.

Research Findings and Data Summary

Aspect Details
Molecular Formula C7H8F2N2S
Molecular Weight 190.22 g/mol
CAS Number Not widely reported; commercial ID VC17227527
Key Reagents Difluoromethyl iodide, difluoromethyl triflate, (benzenesulfonyl)difluoromethyl sulfone
Reaction Conditions Mild temperatures (0–50 °C), inert atmosphere (N2 or Ar), polar aprotic solvents (DMF, DMSO)
Purification Column chromatography (silica gel), recrystallization
Yield Range Typically moderate to good (40–75%) depending on method and scale
Functional Group Compatibility Amino groups require protection or mild conditions to avoid side reactions

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Nucleophilic substitution with SCF2H^− Difluoromethyl iodide + base, halogenated diamine Nucleophilic aromatic substitution Direct, well-established Requires halogenated precursor, sensitive to amino groups
Electrophilic difluoromethylthiolation (Benzenesulfonyl)difluoromethyl sulfone, organothiocyanates Electrophilic substitution Mild, metal-free, good selectivity Requires preparation of electrophilic reagent
Diazotization followed by thiolation Diazotized diamine, difluoromethylthiolating agent Diazotization and substitution Potential for late-stage modification Stability issues with diazonium salts
Late-stage radical difluoromethylation Radical initiators, difluoromethylthiolating agents Radical substitution Applicable to complex molecules Requires specialized reagents and conditions

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)thio]benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Recent studies have highlighted the biological activity of compounds related to 4-[(Difluoromethyl)thio]benzene-1,2-diamine. For instance, derivatives of similar structures have been evaluated for their antitumor properties. A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated significant antitumor activity against human cancer cell lines, suggesting that compounds with similar functional groups may exhibit comparable effects .

Compound NameActivity TypeCell Line TestedResult
Benzo[4,5]imidazo[2,1-b]thiazoleAntitumorHeLaSignificant activity
This compoundPotential lead compoundTBDUnder investigation

Pharmaceutical Applications

This compound is primarily studied for its potential role in drug development. Its structural characteristics make it a candidate for designing inhibitors targeting specific biological pathways involved in diseases such as cancer and depression. The compound's ability to modify biological interactions suggests it could serve as a scaffold for synthesizing novel therapeutic agents.

Case Study: Vortioxetine Synthesis

Vortioxetine is synthesized using intermediates that include this compound. The synthesis involves multiple steps including palladium-catalyzed reactions and purification processes such as LC-MS (Liquid Chromatography-Mass Spectrometry). This showcases the compound's utility in pharmaceutical chemistry and its importance in developing new antidepressants .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in material sciences. Its chemical properties can be leveraged to create advanced materials with specific electronic or optical characteristics. Research into aryl compounds has shown that modifications can lead to materials suitable for use in sensors or electronic devices .

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)thio]benzene-1,2-diamine involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The amino groups can form covalent bonds with electrophilic centers, leading to the formation of stable complexes .

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The biological and chemical properties of substituted 1,2-diaminobenzenes are heavily influenced by the electronic and steric nature of their substituents. Below is a comparative analysis of key analogs:

Reactivity in Condensation Reactions

Substituents significantly impact reaction rates and yields in benzimidazole or quinoxaline synthesis:

  • Electron-donating groups (e.g., -OCH₃) : Enhance reactivity in condensations with carbonyl compounds, yielding high conversions (e.g., 93% for methoxy derivatives) .
  • Electron-withdrawing groups (e.g., -CF₃, -SCF₂H) : Reduce reaction rates due to decreased nucleophilicity of the amine groups. For example, trifluoromethyl-substituted diamines require prolonged reflux times .
  • Thioether substituents (-SCF₂H, -SCF₃) : Improve lipophilicity, enhancing membrane permeability in drug candidates but may necessitate stabilizing agents due to oxidative instability .

Stability and Handling

  • 4-(tert-Butyl) derivatives : Stable under ambient conditions, stored in amber bottles .
  • Electron-deficient diamines (e.g., 4-CF₃) : Often hygroscopic; require anhydrous handling .
  • Thioether-substituted diamines : Prone to oxidation; dihydrochloride salts (e.g., ) improve solubility and stability .

Biological Activity

4-[(Difluoromethyl)thio]benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The compound features a difluoromethylthio group attached to a benzene ring with two amino groups at the 1 and 2 positions. This unique structure may contribute to its biological activity through enhanced interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, which share structural similarities with this compound, exhibit significant anticancer properties. For instance, compounds with thiadiazole moieties have shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the difluoromethylthio group may enhance these effects by improving the compound's lipophilicity and cellular uptake .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that similar compounds exhibit significant inhibition of bacterial growth, attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
  • DNA Interaction : The aromatic nature of the compound allows for intercalation into DNA, which can disrupt replication processes.

Structure-Activity Relationship (SAR)

A detailed SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. The following table summarizes findings related to various structural modifications:

Compound ModificationBiological ActivityReference
Unsubstituted amino groupsEnhanced anticancer activity
Presence of difluoromethylthioIncreased lipophilicity and potency
Halogen substitutionsVariable effects on toxicity

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of thiadiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of the difluoromethyl group in enhancing cytotoxicity through improved binding affinity to target proteins involved in tumor growth .

Case Study 2: Antimicrobial Activity

A recent investigation into antimicrobial agents revealed that compounds with a similar structure showed effective inhibition against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest potential for development as therapeutic agents against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(Difluoromethyl)thio]benzene-1,2-diamine, and how can purity be ensured?

  • Methodology : A plausible route involves introducing the difluoromethylthio group early via nucleophilic substitution on a halogenated precursor (e.g., 4-bromo-1,2-diaminobenzene). Subsequent reduction of nitro intermediates using SnCl₂·2H₂O (as in ) under controlled conditions (75°C, ethanol) ensures diamine formation. Purity is validated via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like oxidized thioethers or unreacted intermediates .

Q. How should researchers characterize the electronic properties of the difluoromethylthio substituent in this compound?

  • Methodology : Use cyclic voltammetry to measure redox potentials, revealing the electron-withdrawing effect of the -SCF₂H group. Compare with non-fluorinated analogs (e.g., methylthio derivatives) to isolate fluorine’s contribution. DFT calculations (B3LYP/6-311++G**) can model charge distribution and HOMO-LUMO gaps, aligning with experimental data to validate electronic effects .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3) weekly. Instability in acidic conditions requires pH-neutral buffers during biological assays. highlights similar diamines degrading rapidly if not used immediately post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?

  • Methodology : Perform kinetic isotope effect studies or isotopic labeling (e.g., deuteration at the aromatic ring) to track reaction pathways. Pair with in-situ IR spectroscopy to identify intermediates. For example, competing SCF₂H vs. amine group reactivity in Pd-catalyzed couplings may arise from steric hindrance or electronic effects—systematic solvent screening (DMF vs. THF) can clarify these variables .

Q. What computational strategies are effective for predicting the compound’s binding affinity in drug-target interactions?

  • Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to model interactions. The difluoromethylthio group’s stereoelectronic profile (C-F bonds) may enhance hydrophobic interactions or alter hydrogen-bonding networks. Validate predictions via SPR (surface plasmon resonance) assays measuring binding kinetics (kₐ, k𝒹) .

Q. How does the difluoromethylthio group influence the compound’s role in polymer or coordination chemistry?

  • Methodology : Synthesize Schiff base complexes by reacting the diamine with aldehydes (e.g., salicylaldehyde). Compare thermal stability (TGA) and conductivity (four-point probe) of polymers derived from fluorinated vs. non-fluorinated monomers. X-ray crystallography of metal complexes (e.g., Cu²⁺) can reveal structural distortions due to SCF₂H’s bulkiness .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s metabolic stability in medicinal chemistry studies?

  • Methodology : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS (Q-TOF) and compare half-life (t₁/₂) to control compounds. The SCF₂H group may resist oxidative cleavage better than SCH₃, as seen in ’s discussion of fluorinated substituents enhancing metabolic resistance .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up syntheses?

  • Methodology : Employ GC-MS for volatile byproducts and HRMS (high-resolution mass spectrometry) for non-volatiles. ICP-OES can detect metal catalysts (e.g., residual Pd). Limit quantification to <0.1% via calibration curves. ’s product specifications emphasize purity ≥98%, requiring stringent quality control .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and PPE due to potential amine toxicity (similar to ’s handling of 4-bromo-1,2-diaminobenzene). Spill containment kits with activated charcoal neutralize spills. Regularly monitor air quality for amine vapors using OSHA-compliant detectors .

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